molecular formula C12H11Cl2N3O2 B13762037 1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 1111881-87-8

1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B13762037
CAS No.: 1111881-87-8
M. Wt: 300.14 g/mol
InChI Key: AZCGWSSSYUPQNI-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

The synthesis of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or acetonitrile. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazole ring. These reactions are often facilitated by the presence of a catalyst or under basic conditions.

Scientific Research Applications

1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

The uniqueness of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

CAS No.

1111881-87-8

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,18,19)

InChI Key

AZCGWSSSYUPQNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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